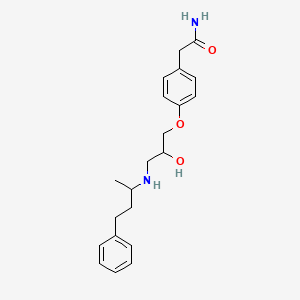
KF-4317
Overview
Description
KF-4317 is a compound known for its unique pharmacological properties. It acts as a competitive antagonist at both alpha- and beta-adrenoceptors, making it a valuable compound in the field of medicinal chemistry .
Preparation Methods
The synthesis of KF-4317 involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzeneacetamide with 3-(1-methyl-3-phenylpropyl)aminopropanol under specific conditions. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
KF-4317 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used to study adrenoceptor antagonism and related pharmacological effects.
Biology: It helps in understanding the biological pathways involving alpha- and beta-adrenoceptors.
Industry: It may be used in the development of new pharmaceuticals and related products.
Mechanism of Action
The mechanism of action of KF-4317 involves its binding to alpha- and beta-adrenoceptors. By competitively blocking these receptors, it inhibits the usual physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate .
Comparison with Similar Compounds
Similar compounds include:
Labetalol: Another alpha- and beta-adrenoceptor antagonist, but with different potency and selectivity.
Propranolol: A non-selective beta-adrenoceptor antagonist with higher potency at beta 2-adrenoceptors.
Phentolamine: An alpha-adrenoceptor antagonist with different pharmacological properties
Properties
CAS No. |
76805-48-6 |
|---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H28N2O3/c1-16(7-8-17-5-3-2-4-6-17)23-14-19(24)15-26-20-11-9-18(10-12-20)13-21(22)25/h2-6,9-12,16,19,23-24H,7-8,13-15H2,1H3,(H2,22,25) |
InChI Key |
QUGGJYHUFSNFIO-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |
Synonyms |
4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide 4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide monohydrochloride KF 4317 KF-4317 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














